eNOS Inhibitory Activity of the 5‑Chloro‑2‑nitrobenzamide Pharmacophore Differentiates CAS 330201-35-9 from Non‑Chlorinated AMPK‑Activator Analogs
The closest available activity annotation for a compound containing the 5‑chloro‑2‑nitrobenzamide moiety reports an IC₅₀ of 180 nM against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [1]. In contrast, the des‑chloro analog N‑(1,3‑dioxoisoindolin‑5‑yl)-2‑nitrobenzamide is described as an AMPK activator with no reported eNOS activity, indicating a functional shift driven by the chloro substituent . This observation provides initial evidence that the 5‑chloro substitution in CAS 330201-35-9 is a key determinant for redirecting biological activity toward eNOS inhibition rather than AMPK modulation.
| Evidence Dimension | eNOS inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ ≈ 180 nM (inferred from structurally related 5‑chloro‑2‑nitrobenzamide analog BDBM50372207) |
| Comparator Or Baseline | N‑(1,3‑dioxoisoindolin‑5‑yl)-2‑nitrobenzamide (CAS 683235-81-6) – no reported eNOS inhibition; primary annotation is AMPK activation. |
| Quantified Difference | Functional switch from AMPK activation to eNOS inhibition; ≥150‑fold selectivity window not yet determined. |
| Conditions | Human eNOS recombinant enzyme in insect SF9 cells, 1 h incubation (BindingDB record). |
Why This Matters
For programs targeting eNOS‑mediated pathways, the chloro substituent is essential to gain eNOS activity; a non‑chlorinated analog would fail to engage the desired target, making CAS 330201-35-9 the necessary choice when eNOS inhibition is the goal.
- [1] BindingDB. BDBM50372207 (CHEMBL272708). IC50: 180 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 (accessed 2026-04-29). View Source
